Indole-based 7-membered lactam, 25a
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Overview
Description
Indole-based 7-membered lactam, 25a, is a nitrogen-containing heterocyclic compound that features an indole moiety fused to a seven-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole-based 7-membered lactam, 25a, typically involves the protonation-induced ring-opening of spiroindolines. This method utilizes Brønsted acids and nucleophiles to achieve the transformation. The process begins with the dearomative Heck reaction of tetrahydro-β-carbolines or hexahydroazepino[3,4-b]indoles to form spiroindolines, followed by protonation and nucleophilic trapping to yield the desired lactam .
Industrial Production Methods: While specific industrial production methods for this compound, are not extensively documented, the general approach involves scalable organic synthesis techniques. These methods often employ palladium-catalyzed reactions and other catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Indole-based 7-membered lactam, 25a, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or thiols.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Indole-based 7-membered lactam, 25a, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of indole-based 7-membered lactam, 25a, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Indolo-β-lactam hybrids: These compounds share structural similarities with indole-based 7-membered lactam, 25a, and have been studied for their anticancer and anti-inflammatory activities.
Spiroindolines: These are precursors in the synthesis of indole-based 7-membered lactams and exhibit similar chemical reactivity.
Uniqueness: this compound, stands out due to its unique seven-membered lactam ring fused to an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(aminomethyl)-1-oxo-N-pyridin-3-yl-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c20-8-12-9-22-19(26)17-6-13-3-4-14(7-16(13)24(17)11-12)18(25)23-15-2-1-5-21-10-15/h1-7,10,12H,8-9,11,20H2,(H,22,26)(H,23,25) |
InChI Key |
IJSFSRVZKWNWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=CC3=C2C=C(C=C3)C(=O)NC4=CN=CC=C4)C(=O)N1)CN |
Origin of Product |
United States |
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